

# SR-3029: A Potent and Selective Inhibitor of Casein Kinase 1 $\delta/\epsilon$

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: SR-3029

Cat. No.: B15605462

[Get Quote](#)

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

## Abstract

**SR-3029** is a potent and selective, ATP-competitive small molecule inhibitor of Casein Kinase 1 delta (CK1 $\delta$ ) and Casein Kinase 1 epsilon (CK1 $\epsilon$ ).<sup>[1][2]</sup> By targeting these key regulators of the Wnt/ $\beta$ -catenin signaling pathway, **SR-3029** has emerged as a valuable tool for cancer research, particularly in the context of breast cancer and melanoma.<sup>[1][3]</sup> This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of **SR-3029**, along with detailed experimental methodologies for its characterization.

## Chemical Structure and Physicochemical Properties

**SR-3029**, with the chemical name N-((6,7-Difluoro-1H-benzo[d]imidazol-2-yl)methyl)-9-(3-fluorophenyl)-2-morpholino-9H-purin-6-amine, is a purine-based heterocyclic compound.<sup>[4]</sup> Its structure is characterized by a difluorinated benzimidazole moiety linked to a purine core, which also bears a morpholine and a fluorophenyl group. The crystal structure of **SR-3029** in complex with CK1 $\delta$  has been determined, providing insights into its binding mode within the ATP-binding pocket of the kinase.

Table 1: Physicochemical Properties of **SR-3029**

| Property         | Value                                                        | Reference(s)                            |
|------------------|--------------------------------------------------------------|-----------------------------------------|
| Chemical Formula | $C_{23}H_{19}F_3N_8O$                                        | <a href="#">[1]</a>                     |
| Molecular Weight | 480.45 g/mol                                                 | <a href="#">[1]</a>                     |
| CAS Number       | 1454585-06-8                                                 | <a href="#">[1]</a>                     |
| Appearance       | Solid                                                        | <a href="#">[5]</a>                     |
| Purity           | ≥98%                                                         | <a href="#">[1]</a>                     |
| Solubility       | Soluble to 20 mM in DMSO.<br>Insoluble in water and ethanol. | <a href="#">[1]</a> <a href="#">[6]</a> |
| Storage          | Store at +4°C.                                               | <a href="#">[1]</a>                     |

## Mechanism of Action: Inhibition of CK1 $\delta$ / $\epsilon$ and the Wnt/ $\beta$ -catenin Pathway

**SR-3029** functions as a potent, ATP-competitive inhibitor of CK1 $\delta$  and CK1 $\epsilon$ .[\[2\]](#) These serine/threonine kinases are crucial components of the  $\beta$ -catenin destruction complex. In the absence of a Wnt signal, this complex phosphorylates  $\beta$ -catenin, targeting it for ubiquitination and subsequent proteasomal degradation. Upon Wnt ligand binding to its receptor, the destruction complex is inactivated, leading to the accumulation of  $\beta$ -catenin in the cytoplasm. This stabilized  $\beta$ -catenin then translocates to the nucleus, where it associates with TCF/LEF transcription factors to activate the expression of target genes, such as CCND1 (Cyclin D1) and MYC, which are involved in cell proliferation.[\[5\]](#)

By inhibiting CK1 $\delta$  and CK1 $\epsilon$ , **SR-3029** prevents the phosphorylation and subsequent degradation of  $\beta$ -catenin, thereby suppressing the Wnt/ $\beta$ -catenin signaling pathway.[\[5\]](#) This mechanism has been shown to be effective in cancer cells that are dependent on this pathway for their growth and survival.[\[7\]](#)



[Click to download full resolution via product page](#)

**Caption:** Wnt/β-catenin signaling pathway and the inhibitory action of **SR-3029**.

## Biological Activity and In Vitro Efficacy

**SR-3029** demonstrates potent inhibitory activity against CK1 $\delta$  and CK1 $\epsilon$ , with high selectivity over a broad panel of other kinases.[\[1\]](#) This translates to effective anti-proliferative activity in various cancer cell lines, particularly those with a dependency on the Wnt/ $\beta$ -catenin pathway.

Table 2: In Vitro Inhibitory Activity of **SR-3029**

| Target         | IC <sub>50</sub> (nM) | K <sub>i</sub> (nM) | Cell Line (EC <sub>50</sub> ) | EC <sub>50</sub> (nM) | Reference(s)                                                |
|----------------|-----------------------|---------------------|-------------------------------|-----------------------|-------------------------------------------------------------|
| CK1 $\delta$   | 44                    | 97                  | A375 (melanoma)               | 86                    | <a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[5]</a> |
| CK1 $\epsilon$ | 260                   | 97                  | MCF7 (breast cancer)          | Less potent           | <a href="#">[1]</a> <a href="#">[2]</a>                     |
| CDK4/cyclin D1 | 576                   | -                   | T47D (breast cancer)          | Less potent           | <a href="#">[2]</a>                                         |
| CDK4/cyclin D3 | 368                   | -                   | <a href="#">[2]</a>           |                       |                                                             |
| CDK6/cyclin D1 | 428                   | -                   | <a href="#">[2]</a>           |                       |                                                             |
| CDK6/cyclin D3 | 427                   | -                   | <a href="#">[2]</a>           |                       |                                                             |
| FLT3           | 3000                  | -                   | <a href="#">[2]</a>           |                       |                                                             |

## In Vivo Efficacy

Preclinical studies in mouse xenograft models have demonstrated the anti-tumor efficacy of **SR-3029**. Administration of **SR-3029** has been shown to inhibit tumor growth and reduce the expression of nuclear  $\beta$ -catenin in tumor tissues.[\[2\]](#)

Table 3: In Vivo Efficacy of **SR-3029**

| Xenograft Model                            | Dosage and Administration | Outcome                 | Reference(s)        |
|--------------------------------------------|---------------------------|-------------------------|---------------------|
| MDA-MB-231 (Triple-Negative Breast Cancer) | 20 mg/kg, daily, i.p.     | Tumor growth inhibition | <a href="#">[2]</a> |
| MDA-MB-468 (Triple-Negative Breast Cancer) | 20 mg/kg, daily, i.p.     | Tumor growth inhibition | <a href="#">[2]</a> |
| SKBR3 (HER2+)                              | 20 mg/kg, daily, i.p.     | Tumor growth inhibition | <a href="#">[2]</a> |
| BT474 (HER2+)                              | 20 mg/kg, daily, i.p.     | Tumor growth inhibition | <a href="#">[2]</a> |
| Primary Patient-Derived Xenograft (PDX)    | 20 mg/kg, daily, i.p.     | Tumor growth inhibition | <a href="#">[2]</a> |

## Experimental Protocols

### Synthesis of SR-3029

A detailed, step-by-step synthesis protocol for **SR-3029** is not publicly available in the reviewed literature. However, the synthesis is based on a purine scaffold, and the general methods for the synthesis of the key 2-(aminomethyl)benzimidazole intermediate have been described. The development of **SR-3029** started from a purine scaffold inhibitor identified through high-throughput screening.

### In Vitro Cell Proliferation (MTT) Assay

This protocol is a general guideline for assessing the anti-proliferative effects of **SR-3029**.



[Click to download full resolution via product page](#)

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Measurement of Nuclear  $\beta$ -Catenin by Western Blotting [bio-protocol.org]
- 2. Genetically diverse mouse platform to xenograft cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Exploring protocol for breast cancer xenograft model using endothelial colony-forming cells - Lim- Translational Cancer Research [tcr.amegroups.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. A Simple Method to Assess Abundance of the  $\beta$ -Catenin Signaling Pool in Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [SR-3029: A Potent and Selective Inhibitor of Casein Kinase 1 $\delta/\epsilon$ ]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b15605462#sr-3029-chemical-structure-and-properties>

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)